2,3-Dimethyl-1,3-benzothiazol-3-ium

Beschreibung

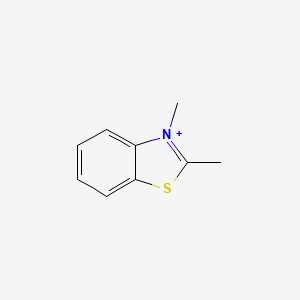

2,3-Dimethyl-1,3-benzothiazol-3-ium is a quaternary ammonium compound characterized by a benzothiazole core substituted with methyl groups at the 2- and 3-positions. Its general molecular formula is C₉H₁₀NS⁺, often paired with counterions such as iodide (I⁻) or methyl sulfate (CH₃OSO₃⁻) . The compound is synthesized via alkylation reactions, where dimethylation at the nitrogen and sulfur-adjacent positions stabilizes the cationic structure. This structural feature enhances its utility in organic synthesis, particularly as an intermediate in heterocyclic chemistry and materials science .

Key properties include:

Eigenschaften

CAS-Nummer |

40265-71-2 |

|---|---|

Molekularformel |

C9H10NS+ |

Molekulargewicht |

164.25 g/mol |

IUPAC-Name |

2,3-dimethyl-1,3-benzothiazol-3-ium |

InChI |

InChI=1S/C9H10NS/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1-2H3/q+1 |

InChI-Schlüssel |

QBQDROYKEQDPRX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=[N+](C2=CC=CC=C2S1)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzothiazolium Derivatives

Structural and Substituent Variations

(a) 2-Amino-1,3-benzothiazol-3-ium Dihydrogen Phosphate

- Substituents: A 2-amino group replaces the methyl group at position 2.

- Counterion : Dihydrogen phosphate (H₂PO₄⁻) .

- Properties: The amino group introduces hydrogen-bonding capabilities, influencing crystal packing via N–H⋯O and O–H⋯O interactions. This enhances stability in solid-state applications .

(b) 3-Ethyl-1,3-benzothiazol-2(3H)-ylidene Derivatives

- Substituents : Ethyl groups at position 3 and extended conjugated systems (e.g., cyclohexenylidene moieties) .

- Properties: Extended conjugation increases molar absorptivity, making these derivatives useful in dye chemistry. The ethyl group enhances solubility in non-polar solvents compared to methyl .

Counterion Effects

Counterions significantly impact solubility, stability, and reactivity:

Table 1: Comparative Analysis of Benzothiazolium Salts

*Calculated based on molecular formula from .

Vorbereitungsmethoden

Core Reaction Mechanism

The foundational synthesis involves the alkylation of 2,3-dimethylbenzothiazole with methyl iodide () in aprotic solvents such as acetone or diethyl ether. The reaction proceeds via nucleophilic substitution, where the sulfur atom in the thiazole ring facilitates the formation of the quaternary ammonium center.

Key parameters include:

Industrial-Scale Protocols

Industrial methods optimize for throughput and purity:

-

Batch reactors : Autoclave systems under inert gas (N or Ar) at 120–180°C for 15–60 minutes yield >95% product with minimal byproducts.

-

Purification : Recrystallization from hot methanol or acetonitrile removes unreacted precursors.

Table 1: Comparison of Quaternization Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Acetone | Toluene |

| Temperature | 25°C | 180°C |

| Reaction Time | 3 hours | 15 minutes |

| Yield | 90% | 95% |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates quaternization, reducing reaction times from hours to minutes. For example, 2,3-dimethylbenzothiazole and methyl iodide in acetonitrile under microwave (300 W, 100°C) yield 92% product in 10 minutes. This method enhances energy efficiency and scalability.

Anion Exchange for Perchlorate Derivatives

The perchlorate salt is synthesized via anion exchange from the iodide precursor:

-

Initial quaternization : As above, yielding this compound iodide.

-

Anion metathesis : Treatment with sodium perchlorate () in aqueous ethanol precipitates the perchlorate salt.

Key considerations :

-

Stoichiometric ratio : 1:1.2 (iodide:perchlorate) ensures complete exchange.

-

Crystallization : Slow evaporation from acetonitrile yields high-purity crystals (>98% HPLC).

Mechanistic Insights and Byproduct Management

Side Reactions

Analytical Validation

-

NMR spectroscopy : NMR in CDCl confirms methyl group integration (δ 2.5–3.5 ppm for N-CH).

-

HPLC purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies >98% purity.

Industrial Production and Scalability

Continuous Flow Systems

Patented continuous flow reactors (e.g., pipe reactors) enable large-scale synthesis:

Applications and Derivatives

Biological Activity

Material Science

-

Ionic liquids : Low melting points (<100°C) and high thermal stability make them suitable for green solvents.

-

Photovoltaic materials : Benzothiazolium salts enhance electron transport in organic solar cells.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Batch quaternization | High purity, simple setup | Long reaction times |

| Microwave-assisted | Rapid, energy-efficient | Specialized equipment required |

| Continuous flow | Scalable, consistent output | High initial capital investment |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2,3-Dimethyl-1,3-benzothiazol-3-ium?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzothiazole precursors. Key steps include alkylation and quaternization. For example:

Alkylation : React 1,3-benzothiazole with methyl iodide in anhydrous DMF at 60–80°C for 12 hours under nitrogen.

Quaternization : Treat the intermediate with a methylating agent (e.g., dimethyl sulfate) in a polar aprotic solvent (e.g., acetonitrile) at reflux.

Control of temperature, solvent polarity, and catalyst (e.g., K₂CO₃) is critical to avoid side reactions. Purity is confirmed via HPLC or NMR .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | CH₃I, DMF, 60–80°C | Alkylation |

| 2 | (CH₃)₂SO₄, CH₃CN, reflux | Quaternization |

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Store in a cool, dry place away from oxidizers. Container must be airtight and labeled with GHS hazard symbols (e.g., irritant).

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Refer to SDS guidelines for benzothiazole derivatives, which highlight risks of skin/eye irritation and respiratory sensitization .

Q. How is X-ray crystallography employed to confirm the structure of benzothiazolium derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and cationic charge localization. For example:

- Sample Preparation : Grow crystals via slow evaporation of a saturated acetonitrile solution.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : Apply SHELXL-97 to achieve R-factors < 0.05.

A recent study on bis(benzothiazolium) cadmate complexes confirmed the planarity of the benzothiazole ring and cationic charge distribution using SCXRD .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate quaternization.

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for intermediate stability.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time.

A study on benzothiazole derivatives achieved 85% yield by replacing traditional heating with microwave irradiation (100°C, 30 min) .

Q. How do structural modifications to the benzothiazolium core influence biological activity?

- Methodological Answer : Substituents at the 2- and 3-positions modulate electron density and bioactivity. For example:

| Substituent | Biological Activity | Mechanism |

|---|---|---|

| -SO₂NH₂ | Antibacterial | Disrupts cell membrane integrity |

| -OCH₃ | Anticancer | Inhibits topoisomerase II |

- SAR Strategy : Introduce sulfonamide or methoxy groups via nucleophilic substitution. Activity is validated via MIC assays (antibacterial) or MTT assays (anticancer) .

Q. What methodologies resolve contradictions in reported reactivity of benzothiazolium salts?

- Methodological Answer :

- Comparative Kinetics : Conduct parallel reactions under varying pH and solvent conditions.

- Spectroscopic Monitoring : Use in-situ FTIR to track intermediate formation.

- Computational Modeling : Apply DFT to compare activation energies of competing pathways.

A study on 1,2-benzisothiazolones used DFT to explain unexpected regioselectivity in alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.